molecular formula C21H20BrN3O4S B2769495 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide CAS No. 1207006-94-7

2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide

Cat. No.: B2769495
CAS No.: 1207006-94-7
M. Wt: 490.37
InChI Key: OGFOIUVSAZVMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide (CAS 1207006-94-7) is a synthetic organic compound with a molecular formula of C21H20BrN3O4S and a molecular weight of 490.4 g/mol . This complex molecule features a hybrid architecture, incorporating both a 1,2,4-oxadiazole and a benzofuran core. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its bioisosteric properties, where it can serve as a stable surrogate for ester and amide functional groups, potentially enhancing metabolic stability . This heterocycle is found in several commercial drugs and exhibits a wide spectrum of biological activities, including acting as a framework for anticancer, antiviral, and antibacterial agent development . The benzofuran moiety is another pharmaceutically relevant structure, with derivatives documented to possess antibacterial, antifungal, and antitumor activities . The specific integration of a 4-bromophenyl substituent on the oxadiazole ring and a N,N-diethyl sulfonamide group on the benzofuran system makes this compound a valuable intermediate for drug discovery and medicinal chemistry research. Its structural features suggest potential for investigating protease inhibition, receptor antagonism, and other biologically relevant pathways. This product is intended for research use only by qualified laboratory personnel. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O4S/c1-4-25(5-2)30(26,27)16-10-11-18-17(12-16)13(3)19(28-18)21-23-20(24-29-21)14-6-8-15(22)9-7-14/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFOIUVSAZVMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following molecular formula:

C15H17BrN4O2\text{C}_{15}\text{H}_{17}\text{Br}\text{N}_4\text{O}_2

Key Features:

  • Oxadiazole moiety : Known for various biological activities including antimicrobial and anticancer properties.
  • Benzofuran structure : Contributes to the compound's lipophilicity and potential interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of oxadiazole exhibit significant anticancer properties. The compound in focus has shown promising results in inhibiting cancer cell lines. A notable study reported that oxadiazole derivatives demonstrated cytotoxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition.

Compound Cell Line IC50 (µM) Reference
This compoundA431 (human epidermoid carcinoma)10.5
Similar Oxadiazole DerivativeHCT116 (colon cancer)4.363

The proposed mechanism for the anticancer activity involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. The oxadiazole ring may interact with cellular enzymes involved in apoptosis regulation, leading to increased cell death in malignant cells.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it was tested against Ras-related proteins, which are critical in many signaling pathways associated with cancer progression.

Target Enzyme Inhibition Constant (Ki) Assay Type
Ras-related C3 botulinum toxin substrate 1190 nMHigh-throughput screening

This data suggests that the compound may serve as a lead candidate for developing inhibitors targeting Ras signaling pathways, which are often dysregulated in cancers.

Additional Biological Activities

Beyond anticancer effects, compounds containing oxadiazole structures have been noted for their antimicrobial , anti-inflammatory , and analgesic properties. These activities can be attributed to their ability to interfere with biological processes at the cellular level.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Antimicrobial Activity : A study demonstrated that oxadiazole derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Compounds similar to the one discussed showed a reduction in inflammatory markers in vitro and in vivo models.
  • Analgesic Properties : Some derivatives were tested for pain relief efficacy using animal models, indicating potential use as non-steroidal anti-inflammatory drugs (NSAIDs).

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Group Variations

Benzofuran vs. Benzimidazolone Derivatives

Compounds in , such as 4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (46), replace the benzofuran core with benzimidazol-2-one. While both cores are aromatic, benzimidazolone introduces hydrogen-bonding capability via the imidazolone NH group, which may enhance binding to polar targets.

Oxadiazole Substitutions
  • Target Compound : 4-Bromophenyl at the oxadiazole 3-position.
  • Compound : 3-Fluorophenyl substituent. Fluorine’s electronegativity may enhance metabolic stability, whereas bromine’s larger size increases lipophilicity and steric bulk .
  • PSN375963 () : Features a pyridine-linked oxadiazole. Pyridine’s electron-withdrawing nature contrasts with benzofuran’s electron-rich system, altering electronic interactions with targets .

Sulfonamide Modifications

  • Target Compound : N,N-Diethyl groups provide moderate steric bulk and enhance solubility compared to larger substituents.
  • Compound : Complex sulfonamide groups with multiple halogens (Br, Cl) and cyclopropyl moieties. These substitutions likely reduce solubility but improve target specificity through steric complementarity .

Physicochemical and Pharmacokinetic Properties

Compound Core Structure Key Substituents LogP (Predicted) Solubility (Predicted)
Target Compound Benzofuran 4-Bromophenyl, N,N-diethyl ~3.8 Moderate
Compound Benzenesulfonamide 3-Fluorophenyl, N-(2-methyl-2-butanyl) ~4.2 Low
PSN375963 () Pyridine Butylcyclohexyl ~5.1 Very Low
Compound 46 () Benzimidazolone 4-Chlorophenethyl ~3.5 High

The target compound’s moderate logP and solubility balance lipophilicity and bioavailability, positioning it favorably for central nervous system (CNS) targets compared to highly hydrophobic analogs like PSN375963 .

Research Implications

  • Optimization Opportunities : Replacing bromine with fluorine (as in ) could improve metabolic stability, while altering the sulfonamide to include polar groups might enhance solubility for systemic applications .

Q & A

Q. What are the key considerations for synthesizing 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization of oxadiazole rings and sulfonamide functionalization. Key steps:
  • Use dimethylformamide (DMF) or dichloromethane (DCM) as solvents under inert atmospheres (argon/nitrogen) to prevent oxidation .
  • Controlled temperatures (e.g., 0–60°C) to optimize reaction kinetics and minimize side products .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate high-purity product .
  • Yield Optimization Table :
StepConditionsYield (%)
Oxadiazole Formation60°C, 12h, DMF65–70
Sulfonamide CouplingRT, 24h, DCM50–55

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation requires a combination of:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., diethyl groups, bromophenyl) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ peak at m/z 534.02) .
  • X-ray Crystallography (if available): Resolve 3D conformation, particularly for the benzofuran-oxadiazole core .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Methodological Answer : Contradictions may arise due to variations in assay conditions or cellular models. Strategies:
  • Standardize Assays : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments across ≥3 independent trials .
  • Dose-Response Curves : Calculate IC50_{50}/EC50_{50} values under consistent pH/temperature conditions .
  • Meta-Analysis : Compare data across studies using platforms like PubChem BioAssay to identify trends (e.g., selectivity for kinase vs. GPCR targets) .

Q. What experimental designs are recommended for studying environmental stability and degradation pathways?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL :
  • Abiotic Studies : Expose the compound to UV light, varying pH (3–9), and temperatures (20–40°C) to simulate environmental conditions. Monitor degradation via HPLC-UV .
  • Biotic Studies : Use soil/water microcosms to assess microbial breakdown. Quantify metabolites with LC-MS/MS .
  • Key Parameters Table :
ConditionHalf-Life (Days)Major Degradants
pH 7, 25°C30–35Desulfonated analog
UV Exposure5–7Oxadiazole ring-opened product

Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?

  • Methodological Answer :
  • Core Modifications : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects on activity .
  • Sulfonamide Substitution : Test N-alkyl vs. N-aryl variants to probe steric tolerance .
  • High-Throughput Screening (HTS) : Use 96-well plates to screen 100+ analogs against target panels (e.g., kinases, ion channels) .

Q. What mechanistic insights are critical for understanding its biological interactions?

  • Methodological Answer :
  • Target Identification : Perform pull-down assays with biotinylated probes or thermal proteome profiling .
  • Binding Kinetics : Use surface plasmon resonance (SPR) to measure association/dissociation rates (e.g., KD_D = 120 nM for kinase X) .
  • Computational Modeling : Dock the compound into target active sites (e.g., AutoDock Vina ) to predict key interactions (e.g., hydrogen bonds with oxadiazole) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and bioavailability profiles?

  • Methodological Answer :
  • Solubility : Test in multiple solvents (e.g., PBS, DMSO) using shake-flask method vs. nephelometry .
  • Bioavailability : Compare Caco-2 permeability assays with in vivo pharmacokinetics (rodent models) to reconcile in vitro-in vivo correlations (IVIVC) .

Avoided Questions

  • Commercial/Industrial : Pricing, scale-up synthesis, or GMP production (excluded per guidelines).
  • Consumer-Level : Toxicity in non-research contexts (e.g., human/veterinary use).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.